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molecular formula C20H16Cl2O3S B8330378 6-(3,5-Dichlorophenyl)-4-hydroxy-3-[(2-isopropylphenyl)thio]-2H-pyran-2-one

6-(3,5-Dichlorophenyl)-4-hydroxy-3-[(2-isopropylphenyl)thio]-2H-pyran-2-one

Cat. No. B8330378
M. Wt: 407.3 g/mol
InChI Key: WYINEUBBIWELLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06005103

Procedure details

The title compound was prepared by Method A using 3,5-dichloroacetophenone (2 g, 10.58 mmol), trimethylsilyl triflate (2.35 g, 10.58 mmol), triethylamine (2.14 g, 21.16 mmol), methylene chloride (20 mL), and diethyl ester of [(2-isopropylphenyl)thio]propanedioic acid (1.64 g, 5.29 mmol). Isolated yield: 70% m.p.168-169° C.; 1H NMR (400 MHz, DMSO-d6) δ 1.25 (d, 6H), 3.42 (m, 1H), 6.92 (d, 1H), 7.01 (s, 1H), 7.06 (t, 1H), 7.13 (t, 1H), 7.28 (d, 1H), 7.83 (m, 1H), 7.88 (m, 2H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.35 g
Type
reactant
Reaction Step One
Quantity
2.14 g
Type
reactant
Reaction Step One
[Compound]
Name
diethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
[(2-isopropylphenyl)thio]propanedioic acid
Quantity
1.64 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
70%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[C:8]([Cl:10])[CH:7]=[C:6]([Cl:11])[CH:5]=1)=[O:3].O([Si](C)(C)C)S(C(F)(F)F)(=O)=O.C(N(CC)CC)C.[CH:31]([C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][C:35]=1[S:40][CH:41]([C:45](O)=[O:46])[C:42](O)=[O:43])([CH3:33])[CH3:32]>C(Cl)Cl>[Cl:11][C:6]1[CH:5]=[C:4]([C:2]2[O:3][C:42](=[O:43])[C:41]([S:40][C:35]3[CH:36]=[CH:37][CH:38]=[CH:39][C:34]=3[CH:31]([CH3:32])[CH3:33])=[C:45]([OH:46])[CH:1]=2)[CH:9]=[C:8]([Cl:10])[CH:7]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CC(=O)C1=CC(=CC(=C1)Cl)Cl
Name
Quantity
2.35 g
Type
reactant
Smiles
O(S(=O)(=O)C(F)(F)F)[Si](C)(C)C
Name
Quantity
2.14 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
diethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
[(2-isopropylphenyl)thio]propanedioic acid
Quantity
1.64 g
Type
reactant
Smiles
C(C)(C)C1=C(C=CC=C1)SC(C(=O)O)C(=O)O
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Isolated yield: 70% m.p.168-169° C.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=C(C1)Cl)C1=CC(=C(C(O1)=O)SC1=C(C=CC=C1)C(C)C)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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